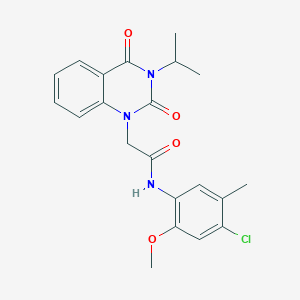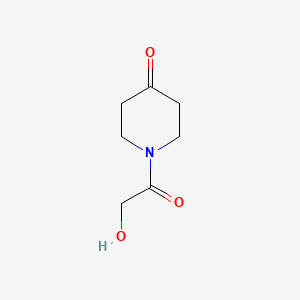![molecular formula C22H23ClN2O2 B2477929 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one CAS No. 850736-07-1](/img/structure/B2477929.png)
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of oxygen-containing heterocycle . It also has a piperazine ring, which is a common feature in many pharmaceuticals . The presence of a chlorophenyl group indicates that the compound might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like NMR, IR spectroscopy, and X-ray crystallography could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The piperazine ring might undergo reactions with electrophiles, and the carbonyl group in the chromen-2-one moiety could be involved in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, from reactions involving ester ethoxycarbonylhydrazones with primary amines. These compounds have been tested for antimicrobial activities, showing good to moderate effectiveness against test microorganisms. The synthesis process highlights the compound's potential as a base for developing antimicrobial agents (H. Bektaş et al., 2007).
Molecular Interaction Studies
Investigations into the molecular interactions of related compounds with receptors offer insights into their potential therapeutic applications. For instance, the study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides a foundation for understanding how similar compounds might interact with biological targets, suggesting avenues for drug development (J. Shim et al., 2002).
Antitumor Activity
Compounds bearing the piperazine moiety have been synthesized and tested for their antitumor activities. For example, derivatives have shown promising results against breast cancer cells, indicating the potential for these compounds to be developed into anticancer drugs. Such research underscores the importance of structural modifications to enhance biological activity and specificity (L. Yurttaş et al., 2014).
Solubility and Pharmacological Properties
Understanding the solubility and partitioning processes of compounds in biologically relevant solvents is crucial for drug development. Studies on novel antifungal compounds of the 1,2,4-triazole class provide valuable data on solubility in different solvents, thermodynamic parameters, and potential adsorption properties, guiding the optimization of drug formulations for enhanced bioavailability and therapeutic efficacy (T. Volkova et al., 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are commonly found in pharmaceuticals due to their ability to positively modulate the pharmacokinetic properties of a drug substance . They are often used in the treatment of a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
It is known that piperazine derivatives can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Biochemical Pathways
Piperazine derivatives are known to interact with a variety of biochemical pathways, depending on their specific structure and the disease state they are used to treat .
Pharmacokinetics
It is known that the piperazine moiety is often incorporated into biologically active compounds due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemische Analyse
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . The nature of these interactions could be influenced by the compound’s unique structure, particularly the presence of the chromen-2-one and piperazine moieties .
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .
Eigenschaften
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-15-10-16(2)22-17(12-21(26)27-20(22)11-15)14-24-6-8-25(9-7-24)19-5-3-4-18(23)13-19/h3-5,10-13H,6-9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYGTNZZWJBQFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2477848.png)
![2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2477850.png)
![4-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2477851.png)


![3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2477855.png)


![3-benzyl-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2477862.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2477864.png)
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2477866.png)


![2-naphthalen-2-yloxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2477869.png)